

# **Evolutionary Conservation of Carbonic Anhydrase V: A Technical Guide**

Author: BenchChem Technical Support Team. Date: December 2025

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#### **Abstract**

Carbonic Anhydrase V (CA V) is a critical mitochondrial metalloenzyme belonging to the α-carbonic anhydrase family. It catalyzes the vital and reversible hydration of carbon dioxide to bicarbonate and a proton. This function is fundamental to numerous biosynthetic pathways, including ureagenesis, gluconeogenesis, and lipogenesis, by supplying bicarbonate to other key mitochondrial enzymes. Existing as two distinct isoforms, CA VA and CA VB, which arose from a gene duplication event, CA V exhibits significant evolutionary conservation in its structure and core metabolic functions, alongside a divergence in tissue-specific roles and evolutionary rates. This guide provides an in-depth examination of the evolutionary conservation of CA V, detailing its phylogenetic relationships, conserved structural features, functional roles, and the experimental methodologies used for its study. This information is crucial for understanding its physiological importance and for its consideration as a therapeutic target in various metabolic diseases.

#### Introduction to Carbonic Anhydrase V

The carbonic anhydrases (CAs) are a superfamily of enzymes that are a prime example of convergent evolution, with at least eight distinct, structurally unrelated classes ( $\alpha$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ,  $\zeta$ ,  $\eta$ ,  $\theta$ , and  $\iota$ ) having evolved to perform the same fundamental reaction.[1][2] All known CAs in the animal kingdom, including the mitochondrial isoform CA V, belong to the  $\alpha$ -class.[3] These zinc-



containing metalloenzymes are essential for maintaining acid-base balance and facilitating the transport of carbon dioxide.[4]

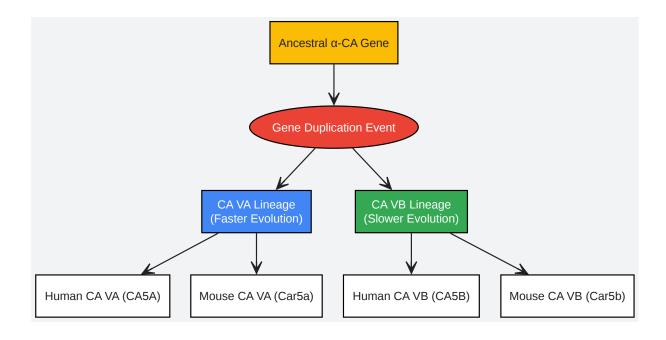
CA V is uniquely localized to the mitochondrial matrix.[5] Its primary role is to provide a source of bicarbonate (HCO<sub>3</sub><sup>-</sup>) for other mitochondrial enzymes that require it as a substrate.[6][7] This function is critical as the mitochondrial inner membrane is largely impermeable to bicarbonate. In mammals, there are two isoforms of CA V, designated CA VA and CA VB, encoded by the CA5A and CA5B genes, respectively.[5][8] While CA VA is most highly expressed in the liver, CA VB has a much broader tissue distribution.[5][8]

### Phylogenetic and Evolutionary Conservation

The evolution of the CA V isoforms provides a compelling case study in gene duplication and functional divergence. Phylogenetic analyses indicate that CA VA and CA VB arose from a common ancestral gene.[8] Following this duplication, the two isoforms have been subject to different evolutionary pressures.

Notably, the rate of evolution has differed significantly between the two. A comparison between human and mouse orthologs reveals that CA VB is much more highly conserved than CA VA. This suggests that CA VB is under greater evolutionary constraint, likely due to its involvement in essential functions across a wider range of tissues.[8] In contrast, the faster evolution of CA VA may reflect its specialization for a more limited, albeit critical, role primarily in hepatic ammonia detoxification.[5][8][9]





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Caption: Evolutionary divergence of CA VA and CA VB isoforms.

## Structural and Functional Conservation Conserved Structural Features

As members of the  $\alpha$ -CA family, both CA VA and CA VB share a highly conserved tertiary structure. The core of the protein is dominated by a central 10-stranded  $\beta$ -sheet.[3] The active site is situated within a conical cavity and features a catalytically essential zinc ion. This zinc ion is coordinated by three highly conserved histidine residues, a feature that is a hallmark of the  $\alpha$ -CA class.[3][10]

The catalytic mechanism involves the nucleophilic attack of a zinc-bound hydroxide ion on a CO<sub>2</sub> molecule.[3][11] The rate-limiting step of this reaction is the regeneration of the hydroxide ion, which is accomplished via a "proton shuttle" that transfers a proton from a zinc-bound water molecule to the surrounding buffer. This shuttle often involves a conserved histidine residue (His-64 in CA II).[3] While the specific residues of the shuttle may vary slightly, the fundamental mechanism is conserved across the family.

#### **Conserved Metabolic Roles**

#### Foundational & Exploratory



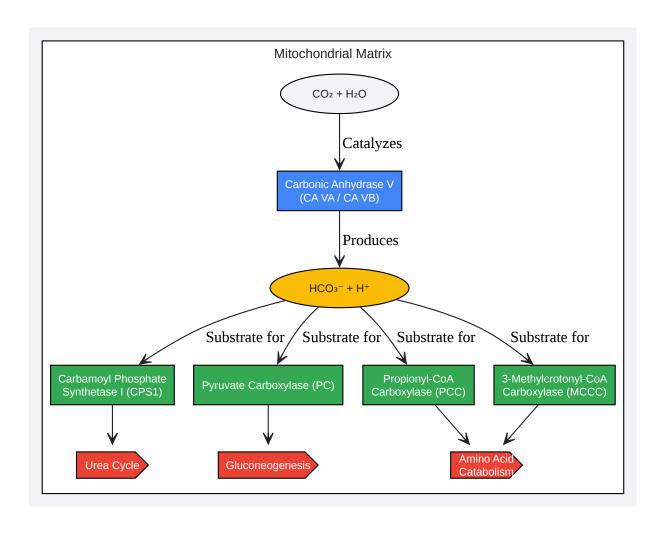


The primary function of CA V is highly conserved: to supply bicarbonate to four key mitochondrial carboxylating enzymes.[7][12] Deficiency in CA VA, caused by mutations in the CA5A gene, impairs the function of these enzymes, leading to severe metabolic disorders characterized by hyperammonemia, lactic acidosis, and hypoglycemia.[5][13][14]

The key bicarbonate-dependent mitochondrial enzymes are:

- Carbamoyl Phosphate Synthetase I (CPS1): The first and rate-limiting step of the urea cycle, essential for ammonia detoxification.[12]
- Pyruvate Carboxylase (PC): A critical enzyme in gluconeogenesis and for replenishing tricarboxylic acid (TCA) cycle intermediates.[12]
- Propionyl-CoA Carboxylase (PCC): Involved in the catabolism of branched-chain amino acids and odd-chain fatty acids.[12]
- 3-Methylcrotonyl-CoA Carboxylase (MCCC): Essential for the breakdown of the amino acid leucine.[12]





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Caption: Role of CA V in mitochondrial metabolism.

## Quantitative Data on CA V Conservation

The evolutionary conservation of CAV can be quantitatively assessed through sequence comparisons and analysis of tissue expression patterns across different species.

Table 1: Tissue Distribution of CA VA and CA VB This table summarizes the differential expression of the two mitochondrial isoforms, highlighting the liver-specific nature of CA VA versus the widespread distribution of CA VB.



Tissue	CA VA Expression	CA VB Expression	Reference(s)
Liver	High	Present	[5],[8]
Kidney	Present	Present	[8],[15]
Skeletal Muscle	Present	Present	[5],[8]
Brain	Weak Signal	Present	[16],[8]
Heart	Not specified	Present	[16],[8]
Lung	Not specified	Present	[16],[8]
Testis	Weak Signal	Present	[16],[8]
Pancreas	Not specified	Present	[16],[8]

Table 2: Sequence Identity Between Human and Murine CA V Orthologs This table demonstrates the higher degree of evolutionary conservation for CA VB compared to CA VA.

Isoform Comparison	CA Domain Sequence Identity	Implication	Reference(s)
Human CA VA vs. Mouse CA VA	78%	Faster rate of evolution, functional specialization.	[8]
Human CA VB vs. Mouse CA VB	95%	Slower rate of evolution, conserved widespread function.	[8]

## **Key Experimental Protocols**

Studying the evolutionary conservation and function of CA V involves a range of molecular biology, biochemical, and genetic techniques.

#### **Phylogenetic Analysis**

This method is used to infer the evolutionary relationships between different CA isoforms.



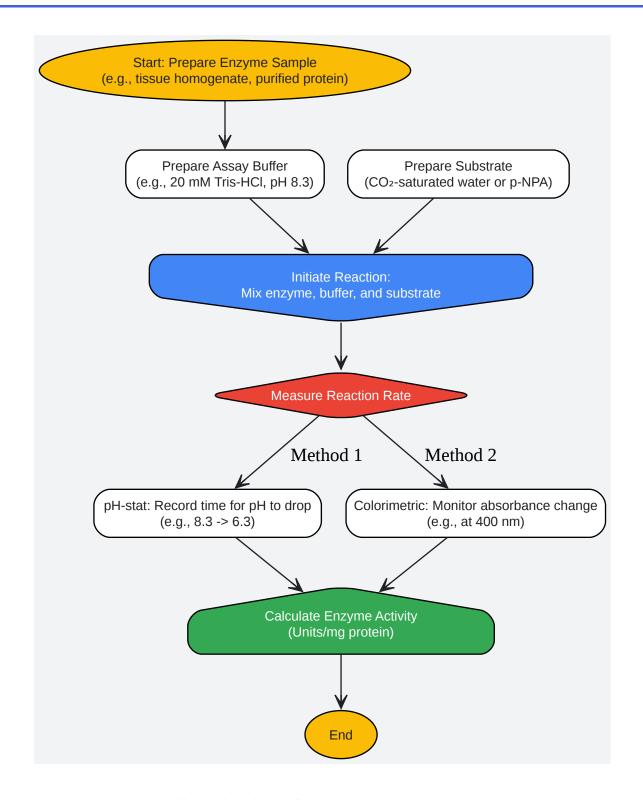
- Sequence Retrieval: Obtain amino acid sequences for CA V and other CA isoforms from various species from databases like NCBI GenBank.[17]
- Multiple Sequence Alignment (MSA): Align the sequences using software such as ClustalW
   or MUSCLE to identify conserved regions and prepare for tree construction.[18]
- Phylogenetic Tree Construction: Use methods like Neighbor-Joining, Maximum Likelihood, or Bayesian inference to construct a phylogenetic tree from the aligned sequences.[19][20] The tree visually represents the evolutionary history and divergence points.

#### **Carbonic Anhydrase Activity Assays**

Several methods are used to measure the catalytic activity of CA V.

- CO<sub>2</sub> Hydration Assay (pH-stat or Wilbur-Anderson method): This classic assay measures the time required for the pH of a buffered solution (e.g., Tris-HCl or barbital) to drop by a specific amount (e.g., from 8.3 to 6.3) after the addition of CO<sub>2</sub>-saturated water.[21][22] The rate of pH change is proportional to the CA activity. The assay is typically performed at 0-4°C to slow the uncatalyzed reaction.
- Esterase Activity Assay: Many α-CAs exhibit esterase activity. This colorimetric assay uses a substrate like p-nitrophenyl acetate (p-NPA). The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow chromophore, which can be quantified spectrophotometrically at ~400 nm.[21][23] This method is simpler and more adaptable to high-throughput screening.
- <sup>18</sup>O Exchange Mass Spectrometry: This is a highly sensitive method that measures the enzyme-catalyzed exchange of <sup>18</sup>O between CO<sub>2</sub> and water. The rate of disappearance of the heavy isotope from CO<sub>2</sub> is monitored by a mass spectrometer and is directly proportional to CA activity.[24]





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Caption: General workflow for a carbonic anhydrase activity assay.

#### **Targeted Gene Mutagenesis**



To elucidate the specific physiological roles of CA VA and CA VB, targeted gene disruption (knockout) studies in animal models, particularly mice, are invaluable.

- Construct Targeting Vector: A DNA vector is designed to replace a critical exon of the target gene (Car5a or Car5b in mice) with a selectable marker (e.g., a neomycin resistance gene).
- Homologous Recombination in ES Cells: The vector is introduced into embryonic stem (ES)
  cells, where it replaces the endogenous gene via homologous recombination.
- Selection and Screening: ES cells that have successfully incorporated the knockout construct are selected and screened.
- Generation of Chimeric Mice: The modified ES cells are injected into blastocysts, which are then implanted into a surrogate mother. The resulting offspring (chimeras) are bred to produce heterozygous and then homozygous knockout mice.
- Phenotypic Analysis: The knockout mice are analyzed for metabolic changes, such as blood ammonia and glucose levels, to determine the functional consequences of the gene's absence.

## **Implications for Drug Development**

The critical and conserved role of CA V in metabolism makes it a potential target for therapeutic intervention. For instance, inhibiting CA V has been shown to reduce lipogenesis, suggesting its potential as a target for anti-obesity drugs.[6] Furthermore, understanding the consequences of CA VA deficiency, which can be treated with N-carbamyl-l-glutamate, provides a clear rationale for early diagnosis and intervention in patients with hyperammonemia.[5] The development of isoform-selective inhibitors is a key challenge, requiring a deep understanding of the structural nuances between CA V and other CA isoforms to minimize off-target effects. [16]

#### Conclusion

Carbonic Anhydrase V is a highly conserved mitochondrial enzyme essential for intermediary metabolism. Its evolution from a common ancestor into two distinct isoforms, CA VA and CA VB, reflects a pattern of functional specialization (for CA VA) and broad, constrained utility (for CA VB). The conservation of its active site structure and its fundamental role in supplying



bicarbonate to key metabolic pathways are evident across mammalian species. A thorough understanding of its evolutionary history, structure, and function, gained through the experimental protocols detailed here, is paramount for elucidating its role in human health and disease and for developing targeted therapeutics for metabolic disorders.

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- To cite this document: BenchChem. [Evolutionary Conservation of Carbonic Anhydrase V: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15577908#evolutionary-conservation-of-carbonic-anhydrase-v]

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